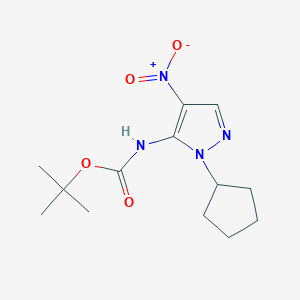

Tert-butyl (1-cyclopentyl-4-nitro-1h-pyrazol-5-yl)carbamate

Description

Tert-butyl (1-cyclopentyl-4-nitro-1H-pyrazol-5-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with a cyclopentyl group at position 1, a nitro group at position 4, and a tert-butyl carbamate moiety at position 3. The tert-butyl carbamate group serves as a protective group for amines, enhancing stability during synthetic processes. Its structural complexity arises from the interplay of steric effects (cyclopentyl and tert-butyl groups) and electronic effects (nitro group), which influence reactivity and physicochemical properties.

Properties

IUPAC Name |

tert-butyl N-(2-cyclopentyl-4-nitropyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-11-10(17(19)20)8-14-16(11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOCBAVVFAGTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NN1C2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-cyclopentyl-4-nitro-1h-pyrazol-5-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the cyclopentyl ring. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-cyclopentyl-4-nitro-1h-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Tert-butyl (1-cyclopentyl-4-nitro-1h-pyrazol-5-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-cyclopentyl-4-nitro-1h-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate (CAS: 2226181-81-1)

Comparison :

- The cyclopentyl group in the target compound introduces greater steric hindrance and rigidity compared to the linear butyl chain. This affects solubility and reaction kinetics in substitution or coupling reactions.

- The nitro group at position 4 (vs.

Cyclopentyl Carbamate Derivatives ()

Examples include:

- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)

- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)

Comparison :

- These derivatives lack the nitro group and pyrazole ring, focusing instead on cyclohexane or cyclopentane backbones with hydroxyl and carbamate groups.

- The absence of the nitro group reduces electron-withdrawing effects, making these compounds more nucleophilic at the carbamate site.

Physicochemical Properties

*Estimated based on structural similarity to the 1-butyl analogue.

Key Observations :

- The nitro group in the target compound lowers pKa compared to hydroxyl-containing derivatives, increasing acidity at adjacent sites.

- The cyclopentyl group likely increases density and thermal stability relative to the butyl analogue due to its compact, cyclic structure.

Reactivity

- The electron-withdrawing nitro group deactivates the pyrazole ring, reducing susceptibility to electrophilic attack but enhancing stability toward nucleophilic substitution.

- In contrast, hydroxycyclopentyl carbamates (e.g., CAS: 1330069-67-4) are more reactive in esterification or etherification due to the hydroxyl group’s nucleophilicity .

Hydrogen Bonding and Crystallography

- This contrasts with hydroxyl-containing derivatives, which participate in stronger O–H···O/N hydrogen bonds .

- Crystallographic refinement of such compounds often employs programs like SHELXL, which is widely used for small-molecule structural analysis .

Biological Activity

Tert-butyl (1-cyclopentyl-4-nitro-1H-pyrazol-5-yl)carbamate is an organic compound belonging to the class of carbamates, characterized by its unique structure that includes a tert-butyl group, a cyclopentyl ring, a nitro group, and a pyrazole ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O4. Its structure contributes to its reactivity and interaction with biological systems. The presence of the nitro group is particularly significant, as it can participate in reduction reactions leading to various biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with enzymes or cellular receptors, potentially modulating their activity. Research indicates that the compound may exhibit anti-inflammatory properties and influence cytokine production, which is critical in various disease processes.

Biological Activity Overview

Research has documented several biological activities associated with this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNFα and IL-6, making it a candidate for further investigation in inflammatory diseases.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, with some studies reporting IC50 values in the low micromolar range against targets such as p38 MAPK (mitogen-activated protein kinase) .

Case Study 1: Inhibition of Cytokine Production

In a study evaluating the anti-inflammatory effects of pyrazole derivatives, this compound demonstrated significant inhibition of TNFα production in lipopolysaccharide-stimulated macrophages. The IC50 value recorded was approximately 0.033 μM, indicating potent activity comparable to established anti-inflammatory agents .

Case Study 2: Enzyme Activity Modulation

Another investigation focused on the modulation of p38 MAPK activity by various pyrazole derivatives. This compound was found to inhibit p38 MAPK with an IC50 value of 53 nM, showcasing its potential as a therapeutic agent in conditions where p38 MAPK is implicated .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate | Similar pyrazole structure but differs in nitro group position | Potential anti-inflammatory effects |

| Tert-butyl (4-methylphenyl)-1H-pyrazol-5-yl)carbamate | Features a phenyl substituent at a different position | Varies in enzyme inhibition profiles |

| Tert-butyl ((3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate | Contains an oxadiazole derivative | Different mechanisms of action |

The unique combination of the cyclopentyl ring and the nitro-substituted pyrazole framework distinguishes this compound from others, enhancing its reactivity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.